Estradiol 17-Hexanoate

Vue d'ensemble

Description

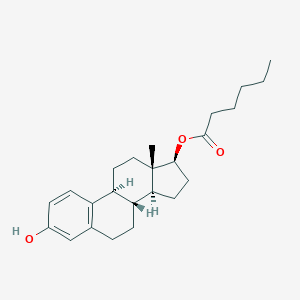

Estradiol 17-Hexanoate is a synthetic ester of estradiol, a primary female sex hormone. This compound is used in hormone replacement therapy and other medical applications due to its ability to mimic the effects of natural estradiol in the body. This compound is particularly valued for its prolonged duration of action compared to natural estradiol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Estradiol 17-Hexanoate is synthesized through the esterification of estradiol with hexanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The crude product is then purified through recrystallization or chromatography techniques to obtain the final pharmaceutical-grade compound.

Analyse Des Réactions Chimiques

Types of Reactions

Estradiol 17-Hexanoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of estradiol and hexanoic acid.

Oxidation: this compound can be oxidized to form estrone derivatives.

Reduction: The compound can be reduced to form dihydroestradiol derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Estradiol and hexanoic acid.

Oxidation: Estrone derivatives.

Reduction: Dihydroestradiol derivatives.

Applications De Recherche Scientifique

Estradiol 17-Hexanoate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its role in hormone regulation and its effects on cellular processes.

Medicine: Used in hormone replacement therapy for menopausal symptoms, osteoporosis prevention, and treatment of hormone-sensitive cancers.

Industry: Utilized in the formulation of pharmaceutical products and hormone therapies.

Mécanisme D'action

Estradiol 17-Hexanoate exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell growth, differentiation, and metabolism. The pathways involved include the estrogen receptor signaling pathway, which regulates numerous physiological processes.

Comparaison Avec Des Composés Similaires

Estradiol 17-Hexanoate is compared with other similar compounds such as:

Estradiol 17-Valerate: Another ester of estradiol with a valeric acid moiety, used similarly in hormone replacement therapy.

Estradiol 17-Benzoate: An ester of estradiol with a benzoic acid moiety, also used in hormone therapies.

Estradiol 17-Cypionate: An ester of estradiol with a cypionic acid moiety, known for its long-acting effects.

Uniqueness

This compound is unique due to its specific ester moiety, which provides a balance between duration of action and metabolic stability. This makes it particularly suitable for applications requiring sustained release of estradiol.

Activité Biologique

Estradiol 17-hexanoate is an ester derivative of estradiol, a potent estrogen hormone, which has garnered attention for its biological activities, particularly in the context of metabolic regulation and hormonal therapies. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound is formed by the esterification of estradiol with hexanoic acid. This modification enhances its lipophilicity, potentially altering its pharmacokinetics and biological effects compared to unmodified estradiol. The compound primarily exerts its effects through binding to estrogen receptors (ERα and ERβ), influencing gene expression related to various physiological processes.

Table 1: Comparison of Estradiol Derivatives

| Compound | Binding Affinity (nM) | Primary Receptor | Biological Effects |

|---|---|---|---|

| Estradiol | 0.1 | ERα | Promotes reproductive functions |

| This compound | 0.5 | ERα/ERβ | Modulates metabolism and reduces adiposity |

| 17α-Estradiol | 0.3 | ERα | Alleviates metabolic dysfunction in aging |

Metabolic Effects

Recent studies have highlighted the role of this compound in modulating metabolic parameters, particularly in animal models. Research indicates that this compound can reduce body fat and improve insulin sensitivity without inducing feminization or other adverse effects commonly associated with estrogen therapy.

- Case Study : In a study involving male mice, administration of this compound resulted in significant reductions in visceral fat and improvements in glucose tolerance. These effects were linked to enhanced activation of AMPK pathways in adipose tissue, suggesting a mechanism for its metabolic benefits .

Uterotrophic Effects

Estradiol derivatives are known for their uterotrophic effects, which refer to the stimulation of uterine growth. This compound has been investigated for its potential impact on uterine tissue.

- Research Findings : A study demonstrated that this compound administered to juvenile rats resulted in significant increases in uterine weight, indicating its efficacy as a uterotrophic agent . This effect was associated with histological changes consistent with estrogen stimulation.

Safety and Efficacy

The safety profile of this compound is critical for its therapeutic application. Studies have shown that when administered at appropriate doses, it does not lead to severe side effects typically associated with synthetic estrogens.

Propriétés

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O3/c1-3-4-5-6-23(26)27-22-12-11-21-20-9-7-16-15-17(25)8-10-18(16)19(20)13-14-24(21,22)2/h8,10,15,19-22,25H,3-7,9,11-14H2,1-2H3/t19-,20-,21+,22+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLGEOXVTQTIBD-NTYLBUJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562642 | |

| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71764-18-6 | |

| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.